molecular formula C7H13NO2 B038845 N,N-Diethyloxirane-2-carboxamide CAS No. 119163-27-8

N,N-Diethyloxirane-2-carboxamide

Cat. No. B038845
M. Wt: 143.18 g/mol
InChI Key: FGZZHEYJWWJQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyloxirane-2-carboxamide, also known as DEOC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DEOC is a cyclic amide that contains an oxirane ring and two ethyl groups. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism Of Action

The mechanism of action of N,N-Diethyloxirane-2-carboxamide is not fully understood, but it is believed to act as an alkylating agent that can modify the structure and function of biomolecules, including DNA, RNA, and proteins. N,N-Diethyloxirane-2-carboxamide can form covalent adducts with nucleophilic sites in biomolecules, leading to changes in their conformation and activity. The exact targets and pathways affected by N,N-Diethyloxirane-2-carboxamide depend on the specific context and concentration of the compound.

Biochemical And Physiological Effects

N,N-Diethyloxirane-2-carboxamide has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and neuroprotective effects. N,N-Diethyloxirane-2-carboxamide can induce cell death in cancer cells by causing DNA damage and apoptosis. N,N-Diethyloxirane-2-carboxamide can also inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, in immune cells. Additionally, N,N-Diethyloxirane-2-carboxamide can protect neurons from oxidative stress and excitotoxicity, potentially making it a candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N,N-Diethyloxirane-2-carboxamide has several advantages for lab experiments, including its high reactivity, low toxicity, and easy synthesis. N,N-Diethyloxirane-2-carboxamide can be used as a versatile building block for the synthesis of various compounds, and its reactivity can be modulated by changing the reaction conditions. However, N,N-Diethyloxirane-2-carboxamide also has some limitations, including its instability in solution and its potential for non-specific binding to biomolecules. These limitations can be addressed by optimizing the reaction conditions and using appropriate controls.

Future Directions

N,N-Diethyloxirane-2-carboxamide has several potential future directions for scientific research, including the development of new synthetic methods, the identification of new targets and pathways affected by the compound, and the optimization of its pharmacological properties. N,N-Diethyloxirane-2-carboxamide can also be used as a tool for the study of enzyme mechanisms and protein-ligand interactions. Additionally, N,N-Diethyloxirane-2-carboxamide can be modified to improve its selectivity and potency, potentially leading to the development of new drugs for various diseases.

Synthesis Methods

N,N-Diethyloxirane-2-carboxamide can be synthesized using different methods, including the reaction of diethylamine with glyoxylic acid or ethyl glyoxylate. Another method involves the reaction of diethylamine with chloroacetyl chloride and subsequent cyclization with sodium hydroxide. The yield and purity of N,N-Diethyloxirane-2-carboxamide can be improved by using different solvents, catalysts, and reaction conditions.

Scientific Research Applications

N,N-Diethyloxirane-2-carboxamide has been used in various scientific research fields, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, N,N-Diethyloxirane-2-carboxamide has been used as a building block for the synthesis of various compounds, including amino acids, peptides, and heterocyclic compounds. In medicinal chemistry, N,N-Diethyloxirane-2-carboxamide has been studied for its potential applications as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. In biochemistry, N,N-Diethyloxirane-2-carboxamide has been used as a probe for the study of enzyme mechanisms and protein-ligand interactions.

properties

CAS RN

119163-27-8

Product Name

N,N-Diethyloxirane-2-carboxamide

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N,N-diethyloxirane-2-carboxamide

InChI

InChI=1S/C7H13NO2/c1-3-8(4-2)7(9)6-5-10-6/h6H,3-5H2,1-2H3

InChI Key

FGZZHEYJWWJQLG-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1CO1

Canonical SMILES

CCN(CC)C(=O)C1CO1

synonyms

Oxiranecarboxamide, N,N-diethyl- (9CI)

Origin of Product

United States

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